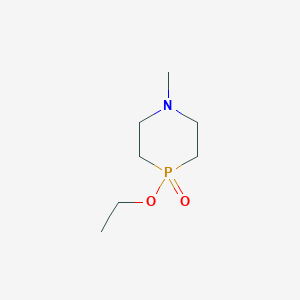
4-Ethoxy-1-methyl-1,4-azaphosphinane 4-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-1-methyl-1,4-azaphosphinane 4-oxide is a heterocyclic compound containing phosphorus, nitrogen, and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-1-methyl-1,4-azaphosphinane 4-oxide typically involves the reaction of ethoxyphosphine with a suitable nitrogen-containing precursor under controlled conditions. One common method includes:
Starting Materials: Ethoxyphosphine and a nitrogen-containing precursor such as methylamine.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained between 0°C and 50°C.
Catalysts: Catalysts such as palladium or platinum may be used to facilitate the reaction.
Solvents: Common solvents include tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-1-methyl-1,4-azaphosphinane 4-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivative.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.
Scientific Research Applications
4-Ethoxy-1-methyl-1,4-azaphosphinane 4-oxide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Research is ongoing into its use as a precursor for drugs targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-Ethoxy-1-methyl-1,4-azaphosphinane 4-oxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1,4-azaphosphinane 4-oxide
- 1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide
- 4-Ethoxy-1,4lambda5-azaphosphorinane 4-oxide
Uniqueness
Compared to similar compounds, 4-Ethoxy-1-methyl-1,4-azaphosphinane 4-oxide is unique due to its specific ethoxy and methyl substitutions, which confer distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it particularly useful in specialized applications.
Properties
Molecular Formula |
C7H16NO2P |
|---|---|
Molecular Weight |
177.18 g/mol |
IUPAC Name |
4-ethoxy-1-methyl-1,4λ5-azaphosphinane 4-oxide |
InChI |
InChI=1S/C7H16NO2P/c1-3-10-11(9)6-4-8(2)5-7-11/h3-7H2,1-2H3 |
InChI Key |
RQKIDEXJFSOBHX-UHFFFAOYSA-N |
Canonical SMILES |
CCOP1(=O)CCN(CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5,5-Difluoro-7-methyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B12984509.png)


![(1S,4S)-Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12984530.png)






